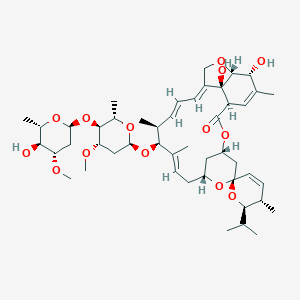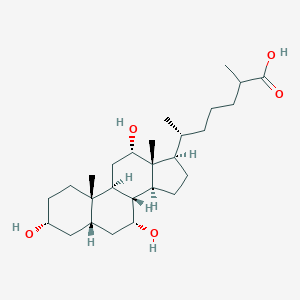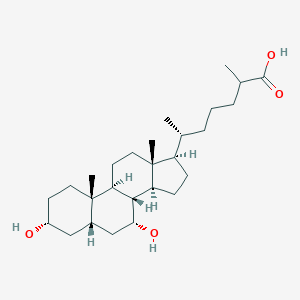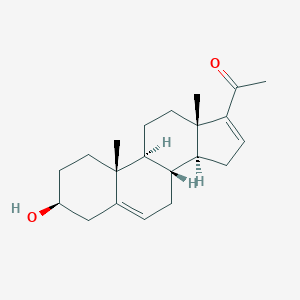
2-Amino-5-methyl-1,3,4-thiadiazol
Übersicht
Beschreibung
2-Amino-5-methyl-1,3,4-thiadiazole is an organic compound with the molecular formula C3H5N3S. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science .
Synthetic Routes and Reaction Conditions:
Reaction with Sulfuryl Chloride and Methylamine: One common method involves the reaction of sulfuryl chloride with methylamine to produce 2-chloromethyl-5-methyl-1,3,4-thiadiazole.
Nitrosation and Reduction: Another method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by a reduction reaction to obtain the target compound.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 2-Amino-5-methyl-1,3,4-thiadiazole can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding thiols or amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, alkoxides, and polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that the derivatives of 2-amino-5-methyl-1,3,4-thiadiazole exhibit a wide spectrum of anticancer activities .
Mode of Action
It’s known that the compound has been biologically examined for anticancer activity by studying the cytotoxic performance against two human cancer cell lines (a549 and hela) along with the molecular docking simulation . Both molecular docking and cytotoxic performance against cancer cell lines show positive outcomes .
Biochemical Pathways
It’s known that the compound has been used in the synthesis of substituted 5h-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities .
Pharmacokinetics
It’s known that the induction of fluorine into a molecule can adequately influence their intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties .
Result of Action
It’s known that the compound is a promising anticancer agent .
Biochemische Analyse
Biochemical Properties
2-Amino-5-methyl-1,3,4-thiadiazole interacts with various enzymes, proteins, and other biomolecules. It has been reported that the compound exhibits a wide spectrum of anticancer activities . The compound’s high polarizability value may enhance its bioactivity .
Cellular Effects
The compound has shown positive outcomes in cytotoxic performance against two human cancer cell lines (A549 and HeLa) along with the molecular docking simulation . It has been used for the treatment of leukemia L1210 cells by reducing adenine and guanine ribonucleotide .
Molecular Mechanism
The mechanism of action of 2-Amino-5-methyl-1,3,4-thiadiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is a promising anticancer agent .
Metabolic Pathways
It is known that the compound can influence metabolic pathways, membrane permeability, and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Comparison:
- 2-Amino-1,3,4-thiadiazole: Similar in structure but lacks the methyl group at the 5-position, which can influence its reactivity and biological activity .
- 2-Amino-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group, which can affect its solubility and interaction with biological targets .
- 2-Amino-5-phenyl-1,3,4-thiadiazole: The presence of a phenyl group significantly alters its chemical properties and potential applications, making it more suitable for certain pharmaceutical applications .
2-Amino-5-methyl-1,3,4-thiadiazole stands out due to its unique combination of a methyl group and an amino group, which provides a balance of reactivity and stability, making it versatile for various applications.
Eigenschaften
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUHXCGUHDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148347 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108-33-8 | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 108-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 108-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-amino-5-methyl-1,3,4-thiadiazole?
A1: 2-Amino-5-methyl-1,3,4-thiadiazole has the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol. Key spectroscopic data includes:
- IR spectroscopy: Characteristic bands for N-H stretching, C=N stretching, and C-S stretching vibrations. [, ]
- NMR spectroscopy: 1H and 13C NMR spectra provide information on the chemical environment of the different protons and carbon atoms in the molecule. [, ]
Q2: How does 2-amino-5-methyl-1,3,4-thiadiazole behave as a ligand in metal complexes?
A2: 2-Amino-5-methyl-1,3,4-thiadiazole can act as a monodentate or bidentate ligand in metal complexes, coordinating through the nitrogen atoms of the amino group and/or the thiadiazole ring. [, , , , , , ] The coordination mode depends on the metal ion, other ligands present, and reaction conditions.
Q3: Can you provide examples of metal complexes formed with 2-amino-5-methyl-1,3,4-thiadiazole and their structural characteristics?
A3: Several metal complexes incorporating 2-amino-5-methyl-1,3,4-thiadiazole have been synthesized and characterized:
- [Hg(amtz)2Br2]: This complex exhibits a distorted tetrahedral geometry around the mercury atom, with coordination through two bromine ions and two nitrogen atoms from the thiadiazole ligands. []
- [CuCl2(C3H5N3S)2]: In this monomeric complex, the copper(II) ion adopts a slightly distorted tetrahedral geometry, coordinated by two chloride ions and two nitrogen atoms from the thiadiazole ligands. []
- [Pt(C3H5N3S)4][PtCl6]·2C3H7NO: This compound features a square-planar platinum(II) center coordinated to four 2-amino-5-methyl-1,3,4-thiadiazole ligands through nitrogen atoms. []
Q4: What are the potential applications of 2-amino-5-methyl-1,3,4-thiadiazole based on the reported research?
A4: Research suggests potential applications in several areas:
- Corrosion inhibition: 2-Amino-5-methyl-1,3,4-thiadiazole shows potential as a corrosion inhibitor for copper-nickel alloys in seawater. []
- Antifungal activity: Derivatives of 2-amino-5-methyl-1,3,4-thiadiazole, such as 2‐methyl‐5‐phenyl‐7‐amino‐[1,3,4]‐thiadiazolo[3,2‐a]pyrimidine‐6‐carbonitrile derivatives, exhibit promising antifungal activity against plant pathogens like Rhizoctonia solani and Trichoderma sp. []
- Resistive switching memory devices: Poly(4-vinyl phenol) composites incorporating 2-amino-5-methyl-1,3,4-thiadiazole demonstrate potential for use in nonvolatile WORM (Write Once Read Many times) and rewritable multifunctional resistive switching memory devices. []
- Pharmaceutical applications: Derivatives, like the aspirin conjugate, show potential as COX-2 selective inhibitors. []
Q5: What are the electrochemical properties of 2-amino-5-methyl-1,3,4-thiadiazole?
A5: Electrochemical studies reveal that 2-amino-5-methyl-1,3,4-thiadiazole undergoes a 2-electron, 2-proton oxidation process at a pyrolytic graphite electrode to form an electroactive azo product. [, ] This electrochemical behavior suggests its potential use in developing sensors or electrochemical devices.
Q6: What computational chemistry studies have been performed on 2-amino-5-methyl-1,3,4-thiadiazole?
A6: Quantum chemistry methods have been employed to model the formation mechanism of 2-amino-5-methyl-1,3,4-thiadiazole, providing insights into its synthesis and reactivity. []
Q7: Are there studies on the thermal properties of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives?
A7: Yes, thermal studies using techniques like thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC) have been conducted on 2-amino-5-methyl-1,3,4-thiadiazole and its metal complexes. [, ] This research helps understand their thermal stability and decomposition pathways. Additionally, studies investigating the effects of high pressure and temperature on the molecular crystal structure of 2-amino-5-methyl-1,3,4-thiadiazole have been conducted. []
Q8: What is the historical context of research on 2-amino-5-methyl-1,3,4-thiadiazole?
A8: Early studies focused on the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives. [] Subsequent research explored its coordination chemistry, forming complexes with various metal ions. [, , , , , , , , , ] More recently, investigations have expanded to explore its potential in diverse applications, including corrosion inhibition, antifungal agents, and materials science. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




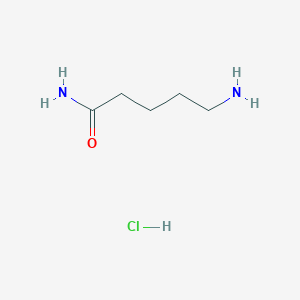

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
